1-Azido-3-ethoxycyclobutane
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Overview
Description
1-Azido-3-ethoxycyclobutane is an organic compound with the molecular formula C6H11N3O It is characterized by a cyclobutane ring substituted with an azido group at the first position and an ethoxy group at the third position
Preparation Methods
The synthesis of 1-Azido-3-ethoxycyclobutane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-ethoxycyclobutanone.
Azidation Reaction: The 3-ethoxycyclobutanone undergoes an azidation reaction where the carbonyl group is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, as well as scaling up the process for commercial viability.
Chemical Reactions Analysis
1-Azido-3-ethoxycyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common reagents and conditions used in these reactions include copper(I) catalysts for cycloaddition and various reducing agents for reduction reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Azido-3-ethoxycyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocycles.
Biology: The compound can be used in bioorthogonal chemistry for labeling biomolecules without interfering with biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azido-3-ethoxycyclobutane involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can undergo cycloaddition, substitution, and reduction reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-Azido-3-ethoxycyclobutane can be compared with other azido-substituted cyclobutanes and ethoxy-substituted cyclobutanes:
1-Azidocyclobutane: Lacks the ethoxy group, making it less versatile in certain reactions.
3-Ethoxycyclobutane: Lacks the azido group, limiting its reactivity in cycloaddition and substitution reactions.
1-Azido-2-ethoxycyclobutane: Similar but with different substitution patterns, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-azido-3-ethoxycyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-10-6-3-5(4-6)8-9-7/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOPWGYQRGOHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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